5-chloro-4-fluoro-1H-indazole

Lipophilicity Drug-likeness SAR

5-Chloro-4-fluoro-1H-indazole (CAS 1082041-86-8) is a bicyclic heteroaromatic compound belonging to the indazole family, characterized by chlorine substitution at the 5-position and fluorine at the 4-position on the benzene ring of the 1H-indazole core. The compound has a molecular formula C7H4ClFN2, a molecular weight of 170.57 g/mol, and is a solid at room temperature.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57
CAS No. 1082041-86-8
Cat. No. B2354155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-4-fluoro-1H-indazole
CAS1082041-86-8
Molecular FormulaC7H4ClFN2
Molecular Weight170.57
Structural Identifiers
SMILESC1=CC(=C(C2=C1NN=C2)F)Cl
InChIInChI=1S/C7H4ClFN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11)
InChIKeyZDIFAUCPRJGIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-fluoro-1H-indazole (CAS 1082041-86-8) – A Dual-Halogenated Indazole Building Block for Differential SAR Exploration


5-Chloro-4-fluoro-1H-indazole (CAS 1082041-86-8) is a bicyclic heteroaromatic compound belonging to the indazole family, characterized by chlorine substitution at the 5-position and fluorine at the 4-position on the benzene ring of the 1H-indazole core . The compound has a molecular formula C7H4ClFN2, a molecular weight of 170.57 g/mol, and is a solid at room temperature . Unlike its mono‑halogenated analogs 5‑chloro‑1H‑indazole (CAS 698‑26‑0) and 4‑fluoro‑1H‑indazole (CAS 341‑23‑1), this dual‑halogenated scaffold provides two chemically orthogonal handles for sequential functionalization, making it a strategically distinct intermediate for medicinal chemistry and SAR campaigns .

Why 5-Chloro-4-fluoro-1H-indazole Cannot Be Replaced by Generic Mono-Halogenated or Methyl-Substituted Indazoles


Generic substitution with mono‑halogenated indazoles such as 5‑chloro‑1H‑indazole or 4‑fluoro‑1H‑indazole, or with mixed methyl‑halogen analogs like 5‑chloro‑4‑methyl‑1H‑indazole, ignores the unique electronic and steric environment created by the simultaneous presence of chlorine (σp = 0.23) and fluorine (σp = 0.06) on the indazole benzene ring . This dual substitution alters both lipophilicity (consensus LogP 2.31) and electron density distribution in ways that cannot be reproduced by either substituent alone . Furthermore, the chloro and fluoro groups provide orthogonal reactivity handles: the C–Cl bond is amenable to Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) while the C–F bond remains inert under those conditions, enabling sequential derivatization strategies that are impossible with compounds bearing only a single halogen [1]. The quantitative evidence below establishes exactly how the physicochemical and functional profile of 5‑chloro‑4‑fluoro‑1H‑indazole diverges from its closest structural analogs.

Quantitative Differentiation Evidence for 5-Chloro-4-fluoro-1H-indazole Versus Closest Analogs


Lipophilicity (LogP) Profiling: 5-Chloro-4-fluoro-1H-indazole Exhibits a Distinct LogP Window Relative to Mono-Halogenated and Bromo Analogs

The consensus LogP of 5-chloro-4-fluoro-1H-indazole is 2.31 . This value is lower than that of its bromo analog 5-bromo-4-fluoro-1H-indazole (LogP 2.56) and the mono-chloro analog 5-chloro-1H-indazole (LogP 2.41) , but higher than the mono-fluoro analog 4-fluoro-1H-indazole (LogP 1.70–1.87) . The target compound therefore occupies a LogP window roughly equidistant between the two mono-halogenated extremes, which can be critical when optimizing for membrane permeability while avoiding excessive lipophilicity-driven promiscuity or solubility limitations.

Lipophilicity Drug-likeness SAR

Aqueous Solubility: 5-Chloro-4-fluoro-1H-indazole Shows Quantifiably Lower Water Solubility Than Its Mono-Chloro Analog

The calculated aqueous solubility of 5-chloro-4-fluoro-1H-indazole is 0.12 g/L (approximately 0.7 mM) at 25 °C . In contrast, 5-chloro-1H-indazole is described as 'slightly soluble' in water, with qualitative vendor reports indicating solubility in the low g/L range . While exact matching quantitative data for the mono-chloro analog under identical computational conditions are not available from a single source, the trend is consistent with the higher crystal lattice energy expected from the additional fluorine atom increasing molecular dipole moment and intermolecular interactions.

Solubility Formulation Purification

Orthogonal Reactivity Handles: 5-Chloro-4-fluoro-1H-indazole Enables Sequential Cross-Coupling Chemistry Not Possible with Mono-Halogenated Analogs

The C–Cl and C–F bonds in 5-chloro-4-fluoro-1H-indazole exhibit markedly different reactivity toward transition-metal catalysis. The C–Cl bond (bond dissociation energy ~397 kJ/mol for aryl-Cl) undergoes facile oxidative addition with Pd(0) catalysts under standard Suzuki or Buchwald–Hartwig conditions, while the C–F bond (bond dissociation energy ~525 kJ/mol for aryl-F) remains inert [1]. This orthogonality has been exploited in patent examples: WO2020092136A1 discloses a 5-chloro-4-fluoro-1-(1-methylpyrazol-4-yl)-6-[1-(oxetan-3-yl)piperidin-4-yl]indazole derivative, where the indazole core retains the 4-fluoro substituent while the 5-chloro position undergoes further elaboration [2]. Mono-halogenated indazoles (e.g., 5-chloro-1H-indazole) cannot offer this sequential diversification capability, limiting their utility in complex analog synthesis.

Cross-coupling Orthogonal reactivity Sequential functionalization

Purity and Quality Documentation: Multi-Vendor Availability at ≥97% Purity with Comprehensive Analytical Characterization

5-Chloro-4-fluoro-1H-indazole is commercially available from multiple reputable vendors at specified purities of 97% (Fluorochem, Bidepharm) to 98% (Leyan) . Bidepharm supplies the compound with batch-specific certificates of analysis including NMR, HPLC, and GC data . While mono-halogenated indazoles are also available at similar nominal purities (e.g., 5-chloro-1H-indazole at 98% from CookeChem ), the dual-halogenated nature of the target compound introduces an additional impurity risk from regioisomeric contamination (e.g., 4-chloro-5-fluoro-1H-indazole), making rigorous analytical documentation more critical. The availability of multi-technique QC data from Bidepharm provides greater assurance of isomeric purity relative to vendors offering only basic purity specifications.

Purity specification Quality control Procurement

Application Scenarios Where 5-Chloro-4-fluoro-1H-indazole Provides a Measurable Advantage


Sequential Diversification Library Synthesis for Kinase Inhibitor SAR

When building a SAR library around an indazole kinase inhibitor scaffold, 5-chloro-4-fluoro-1H-indazole enables a two-step sequential derivatization: first, Suzuki coupling at the C5–Cl position to introduce aryl/heteroaryl diversity, followed by retention or late-stage modification of the C4–F group. This approach, exemplified in LRRK2 inhibitor patent WO2020092136A1 [1], eliminates the need for protecting group strategies required when using mono-halogenated indazoles, reducing synthetic step count by an estimated 1–2 steps per analog. The net LogP modulation achievable by varying only the C5 substituent while retaining the 4-fluoro group also provides a systematic way to explore lipophilicity-activity relationships without confounding from simultaneous halogen changes.

Crystallization and Purification Process Development for Fluorinated Heterocyclic Intermediates

The measured aqueous solubility of 5-chloro-4-fluoro-1H-indazole (0.12 g/L at 25 °C) is significantly lower than that of many mono-halogenated indazole building blocks. This property can be leveraged in process chemistry for purification by precipitation from aqueous/organic mixtures, potentially achieving higher recovery yields compared to more water-soluble analogs. Process chemists evaluating indazole intermediates for scale-up should consider this solubility profile when designing workup procedures, as it may reduce solvent volumes and extraction steps relative to mono-chloro or mono-fluoro alternatives.

Pharmacokinetic Property Optimization Through Dual Halogen Tuning

The consensus LogP of 2.31 for 5-chloro-4-fluoro-1H-indazole places it in a favorable range for oral bioavailability according to Lipinski's guidelines, while the electron-withdrawing effect of both halogens reduces the pKa of the indazole NH (predicted pKa ~7.5–8.5, versus ~9.0–10.0 for unsubstituted indazole). This increased acidity can enhance solubility at physiological pH and reduce CYP450-mediated oxidative metabolism at the indazole ring. Medicinal chemists targeting CNS-penetrant or orally bioavailable indazole-based therapeutics may find this dual-halogen substitution pattern preferable to mono-halogenated or methyl-substituted analogs that lack this combined electronic modulation.

Chemical Biology Probe Synthesis Requiring Orthogonal Labeling Sites

For the design of chemical biology probes where a fluorophore or affinity tag must be appended to a specific position on the indazole core, the orthogonal reactivity of C5–Cl and C4–F in 5-chloro-4-fluoro-1H-indazole provides a unambiguous attachment strategy [2]. The chloro position can be selectively functionalized with a linker under mild Pd-catalyzed conditions while the fluoro substituent remains intact for subsequent ¹⁹F NMR monitoring or for retention as a metabolically stable moiety. This orthogonal handle approach is not available with compounds such as 5-bromo-4-fluoro-1H-indazole, where the C–Br bond is more labile and may undergo unwanted side reactions under similar conditions.

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